1-(3,4-Dichlorobenzyl)cyclopropan-1-amine
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Overview
Description
1-(3,4-Dichlorobenzyl)cyclopropan-1-amine is a chemical compound with the molecular formula C10H11Cl2N and a molecular weight of 216.11 g/mol This compound features a cyclopropane ring substituted with a 3,4-dichlorobenzyl group and an amine group
Preparation Methods
The synthesis of 1-(3,4-Dichlorobenzyl)cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzyl chloride and cyclopropanamine.
Reaction Conditions: The reaction between 3,4-dichlorobenzyl chloride and cyclopropanamine is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(3,4-Dichlorobenzyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amine group to an amine derivative.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(3,4-Dichlorobenzyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, leading to different chemical properties and applications.
3,4-Dichlorobenzylamine: This compound lacks the cyclopropane ring, resulting in different reactivity and biological activity.
Cyclopropanamine: This compound lacks the 3,4-dichlorobenzyl group, making it less complex and with different uses in synthesis.
Properties
Molecular Formula |
C10H11Cl2N |
---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-2-1-7(5-9(8)12)6-10(13)3-4-10/h1-2,5H,3-4,6,13H2 |
InChI Key |
FJDPUCCLNPGFQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC(=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
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